N-benzyl-4-[2-(5-isopropenyl-2-methylcyclohex-2-en-1-ylidene)hydrazino]-4-oxobutanamide
N-benzyl-4-[2-(5-isopropenyl-2-methylcyclohex-2-en-1-ylidene)hydrazino]-4-oxobutanamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC1019699
InChI:
InChI=1S/C21H27N3O2/c1-15(2)18-10-9-16(3)19(13-18)23-24-21(26)12-11-20(25)22-14-17-7-5-4-6-8-17/h4-9,18H,1,10-14H2,2-3H3,(H,22,25)(H,24,26)/b23-19+
SMILES:
CC1=CCC(CC1=NNC(=O)CCC(=O)NCC2=CC=CC=C2)C(=C)C
Molecular Formula:
C21H27N3O2
Molecular Weight:
353.5 g/mol
N-benzyl-4-[2-(5-isopropenyl-2-methylcyclohex-2-en-1-ylidene)hydrazino]-4-oxobutanamide
CAS No.:
Cat. No.: VC1019699
Molecular Formula: C21H27N3O2
Molecular Weight: 353.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H27N3O2 |
|---|---|
| Molecular Weight | 353.5 g/mol |
| IUPAC Name | N-benzyl-N//'-[(E)-(2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-ylidene)amino]butanediamide |
| Standard InChI | InChI=1S/C21H27N3O2/c1-15(2)18-10-9-16(3)19(13-18)23-24-21(26)12-11-20(25)22-14-17-7-5-4-6-8-17/h4-9,18H,1,10-14H2,2-3H3,(H,22,25)(H,24,26)/b23-19+ |
| Standard InChI Key | YWJNCZOBIFGNRW-FCDQGJHFSA-N |
| Isomeric SMILES | CC\1=CCC(C/C1=N\NC(=O)CCC(=O)NCC2=CC=CC=C2)C(=C)C |
| SMILES | CC1=CCC(CC1=NNC(=O)CCC(=O)NCC2=CC=CC=C2)C(=C)C |
| Canonical SMILES | CC1=CCC(CC1=NNC(=O)CCC(=O)NCC2=CC=CC=C2)C(=C)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator